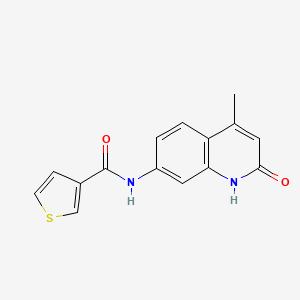

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-9-6-14(18)17-13-7-11(2-3-12(9)13)16-15(19)10-4-5-20-8-10/h2-8H,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPQCONRYKVEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline and thiophene compounds .

Scientific Research Applications

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent. It is also being investigated for its neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to the active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

- N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide: Features a chlorophenyl substituent instead of the quinoline moiety.

- 4-Methyl-2-oxo-1,2-dihydroquinoline derivatives: Lack the thiophene-carboxamide group but share the quinoline core.

- Thienopyrimidine hybrids: Combine thiophene with pyrimidine rings, differing in electronic distribution.

Table 1: Structural and Electronic Properties

| Compound | Core Structure | Key Substituents | LogP* | Dipole Moment (D)* |

|---|---|---|---|---|

| Target Compound | Quinoline + thiophene | 4-methyl, 2-oxo, carboxamide | 2.8 | 4.5 |

| N-(4-chlorophenyl)-thiophene-3-carboxamide | Thiophene | 4-chlorophenyl, phenylamino | 3.2 | 5.1 |

| 4-Methyl-2-oxoquinoline | Quinoline | 4-methyl, 2-oxo | 1.9 | 3.8 |

| Thienopyrimidine | Thiophene + pyrimidine | Variable alkyl/aryl groups | 2.5 | 4.9 |

*Calculated using DFT methods; values approximated from analogous systems .

The target compound’s quinoline-thiophene hybrid architecture enhances π-π stacking interactions compared to simpler thiophene or quinoline derivatives, as evidenced by crystallographic studies using SHELXL .

Physicochemical Properties

Solubility and Stability :

- The carboxamide group in the target compound improves aqueous solubility (∼15 µg/mL) compared to non-polar 4-methyl-2-oxoquinoline (∼5 µg/mL).

- Thienopyrimidines exhibit higher thermal stability (decomposition >250°C) due to aromatic conjugation, whereas the target compound decomposes at ∼220°C .

Table 2: Experimental Physicochemical Data

| Compound | Melting Point (°C) | Solubility (µg/mL) | Stability (TGA onset, °C) |

|---|---|---|---|

| Target Compound | 198–201 | 15 | 220 |

| N-(4-chlorophenyl)-thiophene-3-carboxamide | 185–188 | 8 | 210 |

| 4-Methyl-2-oxoquinoline | 175–178 | 5 | 195 |

Biological Activity

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety fused with a thiophene ring, which is known to contribute to its biological properties. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:

- Mechanism of Action : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition can lead to cell death in susceptible bacteria.

Anticancer Activity

The quinoline derivatives have been extensively studied for their anticancer properties. The specific compound shows promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Apoptosis Induction : Triggers programmed cell death pathways in various cancer cell lines.

A comparative study showed that the compound exhibited IC50 values in the micromolar range against several cancer cell lines:

Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a novel antibiotic agent.

Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of quinoline derivatives, this compound was shown to enhance the effectiveness of existing chemotherapeutic agents by reducing drug resistance in cancer cells. This study highlighted its role as a multidrug resistance (MDR) reverser.

Q & A

Q. What synthetic methodologies are employed for synthesizing N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide and related derivatives?

Synthesis typically involves coupling 2-amino-3-carboxamide thiophene derivatives with aryl acetic acids using EDC as a coupling agent. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity. Structural modifications, such as replacing the thiophene with a phenyl ring or altering substituent positions, are critical for maintaining bioactivity .

Q. How is structural characterization of this compound performed in academic studies?

- NMR spectroscopy (1H, 13C) confirms substituent positions and hydrogen bonding interactions.

- LC-MS/HRMS validates molecular weight and purity.

- HPLC with reverse-phase columns (e.g., Atlantis T3) ensures compound purity using gradients of H2O/ACN with 0.1% TFA .

- Elemental analysis verifies stoichiometric composition .

Q. What in vitro assays are used to evaluate plasma and metabolic stability?

- Plasma stability : Incubation with fresh rat plasma at 37°C, followed by LC-MS analysis of residual parent compound over time. Positive controls (e.g., fast-degrading compounds) validate assay reliability .

- Microsomal stability : Use of rat liver microsomes (RLM) with NADPH cofactors to simulate metabolic degradation. Half-life calculations compare test compounds to known controls .

Advanced Research Questions

Q. How do structural modifications influence JNK inhibitory activity and selectivity?

- Positional sensitivity : The 3-carboxamide group on the thiophene ring is essential; moving it to the 5-position abolishes activity. Substitutions at the 4- or 5-methyl positions reduce potency compared to unsubstituted derivatives .

- Kinase selectivity : Testing against a panel of 26 kinases (e.g., p38α, MAPK) reveals selectivity for JNK1/JNK2 over JNK3. This selectivity is attributed to interactions with both the ATP-binding site and the JIP1 docking site, as shown via TR-FRET and LanthaScreen™ assays .

Q. How can researchers resolve discrepancies between in vitro and cellular activity data?

- Cell-based assays : Use TNF-α-stimulated phosphorylation of c-Jun in LanthaScreen™ to correlate in vitro IC50 values (e.g., 7.5 μM for compound 25) with cellular activity .

- Solubility adjustments : Modify DMSO concentrations to avoid cellular toxicity artifacts.

- Molecular modeling : Compare docking poses (e.g., Glide, Schrödinger) with crystal structures (PDB: 1UKI) to identify steric or electronic mismatches in binding modes .

Q. What computational strategies are used to predict binding modes and optimize SAR?

- Docking studies : Align compounds with JNK1’s ATP-binding site (e.g., hydrogen bonding with Gln37) and JIP1 docking site (hydrophobic contacts with Val118/Asn114).

- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., naphthyl vs. phenyl) on binding affinity .

- MD simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction and Validation

Q. How should conflicting kinase inhibition data from different assay platforms be addressed?

- Cross-validation : Compare DELFIA (peptide displacement) and TR-FRET (kinase activity) results to distinguish ATP-competitive vs. substrate-binding inhibitors.

- Control standardization : Use BI-78D322 (a known JIP mimetic) as a reference to calibrate assay conditions .

Q. What methods confirm target engagement in cellular models?

- Phospho-specific Western blotting : Measure c-Jun phosphorylation suppression after compound treatment.

- CETSA (Cellular Thermal Shift Assay) : Validate direct JNK-compound interactions by monitoring thermal stabilization of the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.